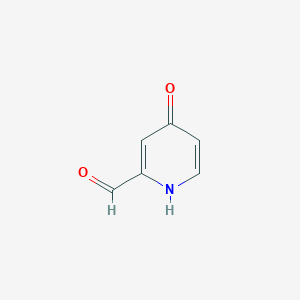

4-Hydroxypicolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYYSTCVMSMKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267497 | |

| Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933030-90-1 | |

| Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933030-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxypicolinaldehyde: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxypicolinaldehyde (CAS No: 1060809-85-9), a heterocyclic aldehyde of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to deliver a thorough understanding of its core characteristics, a plausible synthetic route, and a detailed breakdown of its analytical characterization.

Introduction and Molecular Overview

This compound, systematically named 4-hydroxy-pyridine-2-carbaldehyde, is a bifunctional organic molecule incorporating both a hydroxyl group and an aldehyde group on a pyridine ring.[1][2] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.

The molecule exists in a tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyridine-2-carbaldehyde.[1][2][3] This tautomerism is a critical aspect of its chemistry, influencing its reactivity, physical properties, and spectroscopic behavior. The presence of the electron-withdrawing aldehyde group and the electron-donating hydroxyl group on the pyridine scaffold creates a nuanced electronic environment, ripe for exploration in various chemical transformations.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental for its handling, application in synthesis, and for the interpretation of experimental data. While extensive experimental data for this specific molecule is not widely published, we can infer many of its properties from its structure and data from closely related analogues.

| Property | Value/Information | Source/Justification |

| CAS Number | 1060809-85-9 | [1] |

| Molecular Formula | C₆H₅NO₂ | [1] |

| Molecular Weight | 123.11 g/mol | [4] |

| IUPAC Name | 4-hydroxy-pyridine-2-carbaldehyde | [1] |

| Synonyms | This compound, 4-oxo-1H-pyridine-2-carbaldehyde | [1][3] |

| Appearance | Expected to be a solid at room temperature. | Based on related hydroxyaldehydes. |

| Melting Point | Not experimentally determined in available literature. Expected to be significantly higher than non-hydroxylated pyridine aldehydes due to hydrogen bonding. | Inference |

| Boiling Point | Not experimentally determined. Likely to decompose at higher temperatures. | Inference |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Likely to have some solubility in water due to the hydroxyl group and pyridine nitrogen. | General solubility principles for polar organic molecules.[5] |

| pKa | Not experimentally determined. The hydroxyl group is expected to be acidic. | Inference based on the phenolic nature of the hydroxyl group. |

Safety and Handling:

-

Hazard Statements: May be harmful if swallowed and may cause skin and serious eye irritation.[6]

-

Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A potential approach involves the oxidation of a suitable precursor, such as 4-hydroxy-2-methylpyridine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: N-Oxidation of 4-Hydroxy-2-methylpyridine

-

Rationale: The N-oxidation of the pyridine ring activates the methyl group at the 2-position for subsequent oxidation.

-

Procedure:

-

Dissolve 4-hydroxy-2-methylpyridine in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise, maintaining the temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium bisulfite.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxy-2-methylpyridine N-oxide.

-

Step 2: Oxidation to this compound

-

Rationale: The activated methyl group of the N-oxide can be oxidized to the aldehyde. This can be a one-pot or a two-step process involving rearrangement followed by oxidation.

-

Procedure:

-

Treat the 4-hydroxy-2-methylpyridine N-oxide with acetic anhydride to facilitate a rearrangement, potentially forming an acetate intermediate.

-

Following the rearrangement, introduce a suitable oxidizing agent. Selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic-type methyl groups to aldehydes.

-

The reaction is typically carried out in a high-boiling solvent like dioxane or toluene under reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove inorganic byproducts.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

-

Comprehensive Characterization

The unambiguous identification and confirmation of the structure of this compound rely on a combination of modern spectroscopic techniques. Below are the expected characteristics for each method, based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| Aldehyde-H | 9.5 - 10.5 | singlet (s) | N/A | Deshielded proton of the aldehyde group. |

| Pyridine-H (at C6) | ~8.2 - 8.5 | doublet (d) | ~5-6 Hz | Coupled to the proton at C5. |

| Pyridine-H (at C5) | ~7.0 - 7.3 | doublet of doublets (dd) | ~5-6 Hz, ~2-3 Hz | Coupled to protons at C6 and C3. |

| Pyridine-H (at C3) | ~6.8 - 7.1 | doublet (d) | ~2-3 Hz | Coupled to the proton at C5. |

| Hydroxyl-H | > 10.0 (broad) | broad singlet (br s) | N/A | Exchangeable proton, chemical shift is concentration and temperature dependent. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| Aldehyde C=O | 190 - 200 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Pyridine C4-OH | 160 - 170 | Carbon attached to the hydroxyl group, significantly deshielded. |

| Pyridine C2-CHO | 150 - 160 | Carbon bearing the aldehyde group. |

| Pyridine C6 | 145 - 155 | Deshielded carbon adjacent to the nitrogen. |

| Pyridine C3 | 110 - 120 | Shielded carbon atom. |

| Pyridine C5 | 115 - 125 | Shielded carbon atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200 - 3600 (broad) | O-H | Stretching |

| 3000 - 3100 | C-H (aromatic) | Stretching |

| 1680 - 1710 (strong) | C=O (aldehyde) | Stretching |

| 1580 - 1650 | C=C, C=N (pyridine ring) | Stretching |

| 1200 - 1300 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 123, corresponding to the molecular weight of C₆H₅NO₂.

-

Key Fragmentation Peaks:

-

m/z = 122 ([M-H]⁺): Loss of a hydrogen atom.

-

m/z = 95 ([M-CO]⁺): Loss of carbon monoxide from the aldehyde group.

-

m/z = 94 ([M-CHO]⁺): Loss of the formyl radical.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems.

Expected UV-Vis Absorption:

-

λ_max: Due to the extended conjugation involving the pyridine ring, the carbonyl group, and the hydroxyl group, this compound is expected to exhibit strong absorption in the UV region, likely with a λ_max between 250-350 nm. The exact position will be solvent-dependent. The presence of the hydroxyl group may cause a bathochromic (red) shift compared to unsubstituted picolinaldehyde.[8][9][10]

Experimental Workflows

The following diagrams illustrate the general workflows for the characterization of synthesized this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and a comprehensive guide to its characterization using modern spectroscopic techniques. While some experimental data remains to be fully elucidated in the public domain, the information and predictive analyses presented herein offer a solid foundation for researchers and developers working with this intriguing molecule. The self-validating nature of the combined spectroscopic analyses ensures a high degree of confidence in the structural assignment of synthesized this compound.

References

-

Alfa Chemistry. This compound. [Link]

-

PubChem. 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde. [Link]

-

PubChem. 4-Hydroxynicotinaldehyde. [Link]

-

Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds. [Link]

-

eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]

-

Khan Academy. UV/Vis spectroscopy. [Link]

- Chempendix. Solubility Rules.

-

PubChem. 3-Hydroxypicolinaldehyde. [Link]

-

PubChem. 4-Pyridinecarboxaldehyde. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | C6H5NO2 | CID 16108577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Hydroxynicotinaldehyde | C6H5NO2 | CID 5325461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chempendix - Solubility Rules [sites.google.com]

- 6. 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Hydroxy-pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways and historical context surrounding 4-hydroxy-pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural combination of a pyridine ring, a hydroxyl group, and a carbaldehyde moiety makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Introduction: The Significance of a Multifunctional Scaffold

4-Hydroxy-pyridine-2-carbaldehyde, also known as 4-hydroxypicolinaldehyde, is a fascinating molecule that embodies the principles of structural economy in medicinal chemistry. The pyridine core is a prevalent motif in numerous pharmaceuticals, imparting favorable pharmacokinetic properties. The hydroxyl group at the 4-position, existing in tautomeric equilibrium with its pyridone form, offers a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. Finally, the aldehyde group at the 2-position is a versatile functional group, readily participating in a wide array of chemical transformations to build molecular complexity. This trifecta of functionalities makes 4-hydroxy-pyridine-2-carbaldehyde a sought-after intermediate in the development of novel therapeutic agents.

While the specific discovery of this compound is not prominently documented in seminal historical texts, its synthesis is rooted in the rich history of pyridine chemistry, which began with the isolation of pyridine from bone tar by Thomas Anderson in 1849. The subsequent development of foundational synthetic methods for pyridines, such as the Hantzsch synthesis in 1881 and the Chichibabin synthesis in 1924, paved the way for the preparation of a vast array of substituted pyridines, including the precursors to 4-hydroxy-pyridine-2-carbaldehyde.

Synthetic Strategies: Navigating the Pathways to a Key Intermediate

The synthesis of 4-hydroxy-pyridine-2-carbaldehyde can be approached through several strategic disconnections. The two most logical and frequently explored pathways involve either the introduction of the aldehyde group onto a pre-existing 4-hydroxypyridine scaffold or the oxidation of a methyl group at the 2-position of a 4-hydroxypyridine derivative.

Formylation of 4-Hydroxypyridine: Leveraging Electrophilic Aromatic Substitution

The electron-rich nature of the 4-hydroxypyridine ring, particularly in its phenoxide-like form under basic conditions, makes it amenable to electrophilic aromatic substitution reactions. Two classical name reactions are of particular relevance here: the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] This electrophilic iminium species then attacks the aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxypyridine

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (3.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.1 eq.) to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Add 4-hydroxypyridine (1.0 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the Vilsmeier reagent and the reactants.

-

The slow, controlled addition of POCl₃ to DMF at low temperatures is necessary to manage the exothermic nature of the Vilsmeier reagent formation.

-

The final hydrolytic work-up is essential to convert the intermediate iminium salt to the desired aldehyde.

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[3][4][5] This reaction involves the treatment of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[4][5] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ and acts as the electrophile.

Experimental Protocol: Reimer-Tiemann Formylation of 4-Hydroxypyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxypyridine (1.0 eq.) in an aqueous solution of sodium hydroxide (4.0 eq.).

-

Reagent Addition: Heat the solution to 60-70 °C and add chloroform (3.0 eq.) dropwise over a period of 1 hour. A vigorous reaction may be observed.

-

Reaction: Maintain the reaction mixture at 60-70 °C for an additional 2-3 hours with vigorous stirring.

-

Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Extraction and Purification: Extract the product with a suitable organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

The strong basic conditions are necessary to deprotonate both the phenol and chloroform, facilitating the formation of the phenoxide and the dichlorocarbene, respectively.

-

The reaction is typically performed in a biphasic system, requiring vigorous stirring to ensure adequate mixing of the reactants.[4]

-

The ortho-selectivity is often observed due to the coordination of the dichlorocarbene with the phenoxide oxygen.[4][5]

Oxidation of 4-Hydroxy-2-methylpyridine

An alternative and often more direct route to 4-hydroxy-pyridine-2-carbaldehyde is the selective oxidation of the methyl group of 4-hydroxy-2-methylpyridine (4-hydroxy-2-picoline). A variety of oxidizing agents can be employed for this transformation.

Selenium dioxide is a well-established reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. The reaction proceeds through an ene reaction followed by a[6][7]-sigmatropic rearrangement.

Experimental Protocol: SeO₂ Oxidation of 4-Hydroxy-2-methylpyridine

-

Reaction Setup: In a round-bottom flask, suspend 4-hydroxy-2-methylpyridine (1.0 eq.) and selenium dioxide (1.1 eq.) in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

-

Purification: The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aldehyde.

Causality Behind Experimental Choices:

-

The choice of solvent is critical; dioxane is often used due to its ability to dissolve both the organic substrate and selenium dioxide to some extent.

-

The reaction often requires prolonged heating to achieve a good conversion.

-

Care must be taken when handling selenium dioxide and its byproducts as they are toxic.

| Method | Reagents | Typical Yields | Advantages | Disadvantages |

| Vilsmeier-Haack | DMF, POCl₃ | Moderate | Mild conditions, readily available reagents. | Can be sensitive to substrate electronics. |

| Reimer-Tiemann | CHCl₃, NaOH | Low to Moderate | Inexpensive reagents. | Often gives mixtures of isomers, low yields. |

| SeO₂ Oxidation | SeO₂ | Moderate | Direct oxidation of the methyl group. | Toxicity of selenium compounds, long reaction times. |

Conclusion: A Versatile Building Block for Future Discoveries

4-Hydroxy-pyridine-2-carbaldehyde stands as a testament to the enduring importance of functionalized heterocyclic compounds in the pursuit of new chemical entities with therapeutic potential. The synthetic routes outlined in this guide, drawing from classic and reliable organic transformations, provide a solid foundation for its preparation in a laboratory setting. The choice of a particular synthetic strategy will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. As research in medicinal chemistry continues to evolve, the demand for versatile and strategically functionalized building blocks like 4-hydroxy-pyridine-2-carbaldehyde is certain to grow, ensuring its continued relevance in the discovery of the next generation of therapeutics.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60, 119–122. [Link]

-

Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Org. Lett.2011 , 13 (14), 3656–3659. [Link]

-

Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. [Link]

-

Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876 , 9, 824–828. [Link]

-

Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. J. Org. Chem.2012 , 77 (17), 7731–7737. [Link]

-

Formylation. Wikipedia. [Link]

-

Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. [Link]

-

Wynberg, H.; Meijer, E. W. The Reimer–Tiemann Reaction. Org. React.1982 , 28, 1–36. [Link]

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

-

Plausible mechanism for formylation of pyridine ring. ResearchGate. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2020 , 25(19), 4533. [Link]

-

Reimer-Tiemann Reaction. J&K Scientific LLC. [Link]

-

Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]

-

4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this? ResearchGate. [Link]

-

Picoline. Wikipedia. [Link]

-

Direct formylation and acylation of pyridine via pentacarbonyliron. J. Am. Chem. Soc.1979 , 101 (13), 3671–3672. [Link]

-

Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochem. J.1971 , 125 (1), 265–276. [Link]

- A kind of synthetic method of 4 pyridine carboxaldehyde.

-

Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]

-

Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Trans.2007 , 3546-3554. [Link]

- Process for the production of pyridine aldehydes.

- Ammoxidation of 2-picoline to picolinonitrile.

-

Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish J. Chem.2007 , 81, 1869–1877. [Link]

-

The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry. [Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

4-oxo-1H-pyridine-2-carbaldehyde spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 4-oxo-1H-pyridine-2-carbaldehyde

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-oxo-1H-pyridine-2-carbaldehyde, a pyridinone derivative of significant interest in medicinal chemistry and organic synthesis. As a bifunctional molecule, its structural elucidation is paramount for researchers in drug development. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The insights provided herein are based on the analysis of its structural features and comparison with analogous compounds.[1][2][3]

Molecular Structure and Tautomerism

4-oxo-1H-pyridine-2-carbaldehyde, with the molecular formula C₆H₅NO₂, primarily exists in a dynamic equilibrium between its keto (pyridinone) and enol (hydroxypyridine) forms. This tautomerism is a critical factor influencing its spectroscopic signature, with the keto form generally predominating in most solvents.[1] Understanding this equilibrium is fundamental to interpreting the spectral data accurately.

Caption: Keto-enol tautomerism of 4-oxo-1H-pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 4-oxo-1H-pyridine-2-carbaldehyde, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for NMR analysis ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for pyridinone derivatives due to its ability to dissolve polar compounds and reveal exchangeable protons like N-H.

-

Instrument Setup: Calibrate and shim the NMR spectrometer (typically 400 MHz or higher for detailed analysis) to ensure magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and aldehyde groups, as well as the ring nitrogen.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | - | Highly deshielded due to the adjacent carbonyl group. |

| H-3 | 6.5 - 6.8 | Doublet (d) | ~7-8 | Coupled to H-5. |

| H-5 | 7.6 - 7.9 | Doublet of doublets (dd) | ~7-8, ~2-3 | Coupled to H-3 and H-6. |

| H-6 | 8.2 - 8.5 | Doublet (d) | ~2-3 | Coupled to H-5. |

| N-H (Amide/Lactam) | 11.0 - 13.0 | Broad singlet (br s) | - | Chemical shift is highly dependent on solvent and concentration. Exchangeable with D₂O. |

Causality: The aldehyde proton is the most downfield due to the strong anisotropic effect of its carbonyl group. The protons on the pyridine ring exhibit a clear coupling pattern. H-6 is significantly downfield due to its proximity to the electron-withdrawing nitrogen atom. The broadness of the N-H peak is a result of quadrupole broadening and chemical exchange.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde C=O | 190 - 195 | The most deshielded carbon due to direct bonding to oxygen. |

| Ring C=O (C-4) | 175 - 180 | Characteristic chemical shift for a pyridinone carbonyl. |

| C-2 | 150 - 155 | Attached to the aldehyde group and adjacent to nitrogen. |

| C-6 | 140 - 145 | Deshielded due to proximity to the ring nitrogen. |

| C-3 | 115 - 120 | Shielded relative to other ring carbons. |

| C-5 | 135 - 140 | Less deshielded than C-6. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing crucial evidence for the dominant tautomeric form.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl and N-H groups, confirming the prevalence of the keto form.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the amide/lactam N-H group. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aldehyde C=O Stretch | 1700 - 1720 | Strong, Sharp | Distinct from the ring carbonyl. |

| Ring C=O Stretch (Amide) | 1650 - 1670 | Strong, Sharp | Lower frequency due to resonance within the pyridinone ring. |

| C=C & C=N Stretches | 1550 - 1620 | Medium-Strong | Aromatic ring vibrations. |

Causality: The presence of two distinct, strong carbonyl peaks is a key diagnostic feature. The lower frequency of the ring C=O compared to the aldehyde C=O is due to its amide character and conjugation within the ring system, which weakens the double bond character.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for a soft ionization that preserves the molecular ion.

-

Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z (mass-to-charge ratio) range (e.g., 50-500 amu).

MS Spectral Data Interpretation

The molecular formula C₆H₅NO₂ gives an exact mass of approximately 123.03 g/mol .

-

Molecular Ion (M⁺): The ESI-MS spectrum in positive mode is expected to show a prominent peak at m/z = 124 [M+H]⁺.

-

Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation upon collision-induced dissociation. A primary fragmentation pathway involves the loss of the aldehyde group.

Caption: A plausible fragmentation pathway for 4-oxo-1H-pyridine-2-carbaldehyde.

Causality: The initial and most favorable fragmentation is the loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation pattern for aromatic aldehydes, resulting in a fragment at m/z 96.[5] A subsequent loss of another CO molecule from the ring carbonyl could lead to a fragment at m/z 68.

Integrated Spectroscopic Workflow

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic profile of 4-oxo-1H-pyridine-2-carbaldehyde is distinct and informative. ¹H and ¹³C NMR spectroscopy provide the core structural framework, IR spectroscopy confirms the presence of key functional groups and the dominant keto-tautomer, and mass spectrometry verifies the molecular weight and assists in structural confirmation through fragmentation patterns. Together, these techniques provide a robust and self-validating system for the complete characterization of this important heterocyclic compound, which is essential for its application in research and development.

References

-

Synthesis and spectroscopic properties of pyridones - Experimental and theoretical insight. Journal of Molecular Liquids, 193, 51-59. (2014). Available at: [Link]

-

Daoui, S., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

4-Pyridinecarboxaldehyde. PubChem. Available at: [Link]

-

4-Pyridinecarboxaldehyde. NIST WebBook. Available at: [Link]

-

4-Pyridinecarboxaldehyde Mass Spectrum. NIST WebBook. Available at: [Link]

Sources

Tautomerism in 4-hydroxypyridine-2-carboxaldehyde

An In-Depth Technical Guide to the Tautomerism of 4-Hydroxypyridine-2-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in heterocyclic systems is a cornerstone of medicinal chemistry and materials science, dictating the physicochemical properties, reactivity, and biological activity of molecules. This guide provides a comprehensive technical analysis of the tautomeric equilibrium in 4-hydroxypyridine-2-carboxaldehyde, a molecule of significant interest due to its bifunctional nature. We will dissect the intricate balance between its hydroxypyridine and pyridone forms, exploring the structural and environmental factors that govern this equilibrium. This document synthesizes established principles with field-proven methodologies, offering both foundational understanding and practical protocols for the accurate characterization of this dynamic system.

The Principle of Tautomerism in Hydroxypyridines

Tautomers are constitutional isomers of organic compounds that readily interconvert. The most relevant form in the pyridine series is lactam-lactim tautomerism, where the equilibrium exists between a hydroxy (enol/lactim) form and a pyridone (keto/lactam) form. For 4-hydroxypyridine, this equilibrium is between 4-hydroxypyridine and pyridin-4(1H)-one.[1][2] This is not merely a theoretical concept; the predominant tautomer can change dramatically with the molecule's environment, such as the solvent, and has profound implications for its properties, including aromaticity, hydrogen bonding capability, and dipole moment.[3][4]

In the case of 4-hydroxypyridine-2-carboxaldehyde, the tautomeric landscape is further modulated by the presence of the electron-withdrawing carboxaldehyde group at the C2 position. This substituent introduces the potential for intramolecular interactions, such as hydrogen bonding, which can significantly influence the stability of the respective tautomers.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Governing Factors of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed but is a dynamic function of several interacting factors. Understanding these is critical for predicting and controlling the molecular properties.

Solvent Polarity

Solvent choice is arguably the most powerful external factor influencing the hydroxypyridine-pyridone equilibrium.[5] The underlying principle is the differential solvation of the two tautomers, which have distinct polarities.

-

Pyridone (Keto) Form: This tautomer exhibits a significant charge separation, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen, resulting in a large dipole moment.[3] Polar solvents, particularly protic ones like water and ethanol, effectively stabilize this form through strong dipole-dipole interactions and hydrogen bonding.[6][7]

-

Hydroxypyridine (Enol) Form: This tautomer is less polar. Consequently, it is preferentially stabilized in non-polar or weakly polar solvents like cyclohexane, dioxane, or chloroform, where the more polar pyridone form is destabilized.[4][5]

For 4-hydroxypyridine systems, the pyridone form is overwhelmingly favored in polar solvents and in the solid state, while the hydroxypyridine form becomes more significant in the gas phase or in non-polar solvents.[2][4]

Intramolecular Hydrogen Bonding

The 2-carboxaldehyde substituent provides a unique opportunity for intramolecular hydrogen bonding, which can act as a powerful stabilizing force for a specific tautomer.

-

Enol Form Stabilization: The hydroxyl proton at C4 is too distant to interact with the C2-aldehyde. However, a less common tautomer, the 2-hydroxypyridine form (arising from tautomerization of the aldehyde itself to a hemiacetal with the ring nitrogen), could be stabilized.

-

Keto Form Stabilization: The N-H proton of the pyridone tautomer can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent 2-carboxaldehyde group. This creates a stable six-membered ring, an arrangement known to significantly favor the conformation it stabilizes. This intramolecular interaction is a compelling reason to hypothesize a strong preference for the pyridone form, even in less polar solvents where it would typically be less favored.

Caption: Influence of intramolecular hydrogen bonding on tautomer stability.

Aromaticity and Electronic Effects

Both tautomers can be considered aromatic. The hydroxypyridine form is a classic aromatic heterocycle. The pyridone form also maintains aromaticity because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system, fulfilling Hückel's rule.[1] The stability of the pyridone form is further enhanced by the strength of the C=O double bond compared to the C-O single bond and the favorable charge distribution in its zwitterionic resonance structure, where the negative charge resides on the electronegative oxygen atom.[8]

The electron-withdrawing nature of the 2-carboxaldehyde group influences the electron density of the ring, which can subtly affect the relative energies of the tautomers, but this effect is generally secondary to solvent and hydrogen bonding effects.

Experimental Characterization: Protocols and Interpretation

Determining the tautomeric ratio (KT = [pyridone]/[hydroxypyridine]) requires robust experimental techniques. The choice of method depends on the phase of matter (solid, solution) and the rate of interconversion.

UV-Vis Spectroscopy

Causality: The distinct electronic conjugation in the hydroxypyridine and pyridone tautomers results in different absorption maxima (λmax). The pyridone form, with its cross-conjugated system, typically absorbs at a longer wavelength compared to the hydroxypyridine form. This technique is particularly powerful for quantitative analysis in solution.[9][10]

Self-Validating Protocol: To accurately determine KT, the molar absorptivities (ε) of the pure tautomers are required. Since the pure forms often cannot be isolated, "fixed" analogues are used as standards: an O-methylated derivative (e.g., 4-methoxy-pyridine-2-carboxaldehyde) mimics the hydroxypyridine tautomer, and an N-methylated derivative (e.g., 1-methyl-pyridin-4-one-2-carboxaldehyde) mimics the pyridone tautomer.

Step-by-Step Methodology:

-

Synthesis: Synthesize the O-methyl and N-methyl fixed analogues of 4-hydroxypyridine-2-carboxaldehyde.

-

Standard Measurement: Prepare solutions of known concentrations for the O-methyl and N-methyl analogues in the solvent of interest. Record their UV-Vis spectra and determine their λmax and molar absorptivities (ε) at these wavelengths.

-

Sample Measurement: Prepare a solution of the tautomeric compound in the same solvent and record its spectrum.

-

Calculation: Using the Beer-Lambert law and simultaneous equations at two different wavelengths (ideally the λmax of each fixed analogue), the concentration of each tautomer in the equilibrium mixture can be calculated.[9]

| Tautomer Type | Model Compound | Expected λmax Behavior |

| Hydroxypyridine (Enol) | 4-Methoxy derivative | Shorter wavelength absorption |

| Pyridone (Keto) | 1-Methyl derivative | Longer wavelength absorption |

| Caption: UV-Vis spectroscopic models for tautomer analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment. The proton on the heteroatom (N-H vs. O-H) and the chemical shifts of the ring carbons (especially the carbonyl carbon in the pyridone form) provide clear distinguishing features.

Challenges and Solutions: If the tautomeric interconversion is fast on the NMR timescale, averaged signals will be observed, complicating direct quantification. To overcome this, spectra can be recorded at low temperatures to slow the exchange rate. Alternatively, the chemical shifts of the fixed O-methyl and N-methyl analogues can provide reference points for the positions of the pure tautomers.[10]

Key Spectroscopic Markers:

-

¹H NMR: The N-H proton of the pyridone form is typically broad and appears further downfield than the O-H proton of the hydroxypyridine form.

-

¹³C NMR: The most definitive signal is the carbon at the C4 position. In the pyridone form, it is a carbonyl carbon (C=O) and will appear significantly downfield (e.g., >170 ppm), whereas in the hydroxypyridine form, it is an aromatic carbon attached to oxygen (C-O) and appears further upfield (e.g., 150-160 ppm).

Caption: Decision workflow for tautomer determination using ¹³C NMR.

X-Ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state.[10] It can definitively identify which tautomer is present in the crystal lattice and reveal detailed information about intra- and intermolecular hydrogen bonding. It is crucial to remember that the solid-state structure is a single, low-energy conformation and does not necessarily reflect the dynamic equilibrium present in solution.[11]

Computational Modeling and Prediction

Modern computational chemistry offers powerful tools for investigating tautomerism. Ab initio and Density Functional Theory (DFT) methods can accurately predict the relative stabilities of tautomers.[12][13]

Methodology:

-

Structure Optimization: The geometries of all possible tautomers are optimized to find their lowest energy structures.

-

Energy Calculation: The Gibbs free energies (ΔG) of the optimized structures are calculated. The tautomer with the lower ΔG is the more stable form.

-

Solvent Modeling: To simulate solution-phase behavior, calculations are performed using a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the stabilizing effect of the solvent's dielectric constant.[7]

Computational studies consistently show that while the hydroxypyridine form is often more stable in the gas phase, the pyridone form becomes significantly more stable as solvent polarity increases, corroborating experimental findings.[4][14]

Conclusion and Significance in Drug Development

The tautomeric state of 4-hydroxypyridine-2-carboxaldehyde is a delicate balance governed by solvent polarity and a likely dominant intramolecular hydrogen bond that strongly favors the pyridone form. A multi-pronged approach utilizing UV-Vis and NMR spectroscopy, benchmarked against fixed methylated analogues and supported by computational modeling, is essential for a complete and accurate characterization of this equilibrium.

For drug development professionals, understanding and controlling this tautomerism is paramount. The different tautomers of a molecule are, for all practical purposes, different compounds. They present distinct shapes, hydrogen bonding patterns, and electrostatic surfaces to a biological target. The dominant tautomer in the physiological environment of an enzyme's active site or a receptor's binding pocket will dictate the molecule's efficacy. Therefore, a thorough investigation of tautomerism is not an academic exercise but a critical step in the rational design of effective and predictable therapeutic agents. The 4-hydroxy-2-pyridone scaffold itself is found in numerous bioactive natural products, highlighting the importance of this chemical space.

References

-

Beak, P. (1977). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2, (10), 1239-1243.

-

El-Nahas, A. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1543.

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.

-

Gilli, G., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2538–2544.

-

Boga, C., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate.

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 4(10), 827-833.

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University.

-

Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. J. Am. Chem. Soc., 106(19), 5531–5534.

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. University of Liverpool.

-

Milani, A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74.

-

Wikipedia. (n.d.). 4-Pyridone.

-

Fond, A., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1899–1908.

-

WuXi Biology. (n.d.). How about Tautomers?.

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol.

-

ResearchGate. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.

-

Newkome, G. R., et al. (1996). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (5), 855-860.

-

YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. OChemProblemSolver.

-

Gademann, K., et al. (2011). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 28(6), 1083-1097.

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 13. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxypicolinaldehyde

Executive Summary

4-Hydroxypicolinaldehyde is a heterocyclic building block of increasing interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring, a hydroxyl group, and a reactive aldehyde moiety, offers versatile opportunities for synthesizing complex molecular architectures. However, the very features that make it a valuable synthon also present significant challenges related to its solubility and stability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these core physicochemical properties. We delve into the theoretical underpinnings of its behavior in various solvent systems, outline its susceptibility to degradation under common stress conditions, and provide robust, field-proven protocols for its empirical characterization. This document is designed not merely as a list of facts, but as a practical manual to empower researchers to handle, formulate, and utilize this compound with confidence and scientific rigor.

Introduction to this compound: A Profile

This compound, also known as 4-hydroxy-pyridine-2-carbaldehyde, is a bifunctional organic compound.[1][] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and an aldehyde group at the 2-position.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1060809-85-9 | [1][] |

| Molecular Formula | C₆H₅NO₂ | [1][] |

| Molecular Weight | 123.11 g/mol | [1][3] |

| IUPAC Name | 4-oxo-1H-pyridine-2-carbaldehyde | [4] |

| Canonical SMILES | C1=CNC(=CC1=O)C=O | [1] |

| Predicted pKa | 4.52 ± 0.18 | [3] |

| Predicted Boiling Point | 406.6 ± 25.0 °C | [3] |

An important structural characteristic of 4-hydroxypyridines is the existence of keto-enol tautomerism. This compound can exist in equilibrium with its pyridone tautomer, 4-oxo-1,4-dihydropyridine-2-carbaldehyde.[4] In aqueous solutions, hydroxypyridine isomers can differ significantly in their tautomeric equilibrium constants.[5] This equilibrium can influence the molecule's reactivity, hydrogen bonding capacity, and ultimately, its solubility and stability profile. Unlike 2- and 4-hydroxypyridines, 3-hydroxypyridines cannot form keto tautomers, making their chemistry distinct.[6] The presence of the aldehyde group adds a reactive site prone to oxidation and nucleophilic attack, while the pyridine nitrogen introduces basicity and potential for salt formation.

Solubility Profile: Theory and Practical Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" provides a foundational understanding; polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents. This compound, with its polar hydroxyl and aldehyde groups and the capacity for hydrogen bonding, is expected to exhibit solubility in polar solvents.

2.1. Predicted and Observed Solubility

While comprehensive, peer-reviewed solubility data for this compound is not widely published, its structural features allow for informed predictions. It is expected to be soluble in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in water is likely to be moderate and significantly influenced by pH. In acidic conditions (pH < pKa), the pyridine nitrogen can be protonated, forming a more soluble cationic species. Conversely, in basic conditions (pH > pKa of the hydroxyl group), it can form an anionic phenoxide-like species, which may also enhance aqueous solubility.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Moderate; pH-dependent | Capable of H-bonding; solubility enhanced by salt formation at acidic/basic pH. |

| Methanol | High | Soluble | Polar protic solvent, favorable H-bonding interactions. |

| Ethanol | High | Soluble | Polar protic solvent, favorable H-bonding interactions. |

| DMSO | High | Soluble | Polar aprotic solvent, effective at solvating polar molecules. |

| Acetonitrile | Medium | Sparingly Soluble | Less polar than alcohols, less effective at H-bonding. |

| Dichloromethane | Low | Poorly Soluble | Non-polar solvent, unfavorable interactions with polar functional groups. |

| Hexanes | Low | Insoluble | Non-polar solvent, highly unfavorable interactions. |

2.2. Experimental Workflow for Solubility Determination

To obtain reliable, quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a gold-standard technique. The causality behind this choice is its ability to ensure that the solution is truly saturated, providing a thermodynamically accurate measurement.

Caption: Workflow for Equilibrium Solubility Determination.

2.3. Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol is designed as a self-validating system by including multiple time points and a robust analytical finish.

-

Preparation of Standard Curve: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase). b. Perform serial dilutions to create a series of calibration standards (e.g., 0.1 to 100 µg/mL). c. Analyze each standard by HPLC-UV and plot the peak area versus concentration to generate a linear regression curve. An R² value > 0.999 is required for a valid curve.

-

Sample Preparation: a. Add an excess amount of solid this compound (enough to ensure solid remains after equilibration) to a series of glass vials. b. Add a precise volume (e.g., 2 mL) of the desired test solvent to each vial. c. Prepare at least three replicates for each solvent system.

-

Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). c. Agitate the samples for a predetermined period (e.g., 48 hours). A preliminary experiment sampling at 24, 48, and 72 hours should be run to confirm that equilibrium is reached (i.e., the concentration no longer increases).

-

Sampling and Analysis: a. After equilibration, let the vials stand undisturbed for at least 30 minutes to allow undissolved solid to sediment. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm, compatible with the solvent) to remove any remaining solid particles. This step is critical to avoid artificially high results. d. Accurately dilute the filtered sample with the HPLC mobile phase to bring the concentration within the range of the standard curve. e. Inject the diluted sample into the HPLC system and determine the concentration from the standard curve.

-

Calculation:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

Stability Profile: Degradation Pathways and Stress Testing

Understanding the chemical stability of this compound is paramount for defining its shelf-life, developing stable formulations, and preventing the formation of potentially toxic degradants.[7] Its structure suggests susceptibility to hydrolysis, oxidation, and photolysis. Forced degradation (or stress testing) studies are essential to identify these degradation pathways and to develop stability-indicating analytical methods.[8][9]

3.1. Potential Degradation Pathways

-

Oxidation: The aldehyde group is a primary site for oxidation, readily converting to the corresponding carboxylic acid (4-hydroxypicolinic acid). This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

-

Hydrolysis: While the core pyridine ring is generally stable to hydrolysis, the overall molecule's stability can be pH-dependent. Extreme pH conditions can catalyze degradation reactions. Studies on other pyridine derivatives show they can be extremely unstable in alkaline media and labile in acidic media.[10]

-

Photodegradation: Aromatic systems, particularly heteroaromatics, can absorb UV light, leading to photochemical reactions. Pyridine derivatives are known to be photolabile, which can lead to complex degradation products, including ring opening or polymerization.[10]

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific pathway would need to be determined experimentally, but could involve decarboxylation (if oxidized first), polymerization, or fragmentation.

3.2. Experimental Workflow for Forced Degradation

Forced degradation studies are a regulatory requirement in drug development and provide critical insights into a molecule's intrinsic stability.[11] The workflow involves exposing the compound to a range of harsh conditions in parallel.

Caption: Forced Degradation Study Workflow.

3.3. Protocol: Forced Degradation Study

This protocol is designed to achieve a target degradation of 5-20%, which is ideal for identifying degradation products without completely consuming the parent compound.

-

Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. b. For solid-state stress, use the neat compound.

-

Application of Stress Conditions: (All solution studies should be run in parallel with a control sample stored at 5°C protected from light). a. Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). b. Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Store at room temperature (alkaline hydrolysis is often rapid) and sample at time points (e.g., 5, 15, 30, 60 minutes). c. Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light, and sample at various time points (e.g., 1, 4, 8, 24 hours). d. Thermal Degradation (Solid): Place a small amount of solid compound in an oven at a high temperature (e.g., 80°C). Sample at time points (e.g., 1, 3, 7 days) by dissolving a known weight in solvent. e. Photolytic Degradation: Expose both the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Sample Analysis and Validation: a. At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before injection. b. Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) detector. c. Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in all stressed samples to ensure no degradants are co-eluting. d. Mass Balance: Calculate the mass balance for each condition: Mass Balance (%) = [(Assay of Parent) + (Sum of all Degradants)] / (Assay of Initial Control) × 100. A result between 95-105% provides confidence that all major degradation products are being detected.[11]

Analytical Methods for Quantification

The selection of an appropriate analytical method is crucial for obtaining accurate data in both solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantifying this compound.

-

Causality: The molecule contains a substituted pyridine ring, which is a strong chromophore, making it ideal for detection by UV-Vis spectroscopy.[12] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.

-

Method Development: For stability studies, the method must be "stability-indicating," meaning it must be able to resolve the parent peak from all potential degradation products. This is typically achieved by analyzing the forced degradation samples and adjusting chromatographic conditions (e.g., gradient, mobile phase pH) until baseline separation is achieved. Using a PDA detector helps confirm peak identity and purity.[13]

-

-

Gas Chromatography (GC): Due to its predicted high boiling point and polarity, GC analysis would likely require derivatization to increase volatility and thermal stability, making it less straightforward than HPLC.[14]

Recommended Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound. Information is typically derived from supplier Safety Data Sheets (SDS).

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] It should be kept in a cool, dry, and well-ventilated place. Refrigeration (2-8°C) is recommended for long-term storage.[3][15]

-

Protection: The compound should be protected from direct sunlight and moisture, as it is noted to be light and air sensitive.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or chemical fume hood to avoid inhalation.[16][17]

Conclusion

This compound is a compound with significant synthetic potential, but its utility is directly linked to a thorough understanding of its physicochemical properties. Its solubility is governed by its polar nature and is highly tunable via pH modification. The molecule's stability is challenged by its susceptibility to oxidation at the aldehyde group and potential for pH- and light-mediated degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify these properties, enabling informed decisions in experimental design, formulation development, and reaction optimization. By applying these systematic approaches, the scientific community can effectively harness the capabilities of this versatile building block while ensuring the integrity and reproducibility of their research.

References

-

Crysdot LLC. This compound hydrochloride. [Link]

-

PubChem, NIH. 4-Hydroxynicotinaldehyde | C6H5NO2 | CID 5325461. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Sznitowska, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds. Journal of AOAC International. [Link]

-

Chemsrc. 5-Hydroxypicolinaldehyde | CAS#:31191-08-9. [Link]

-

Singh, R., & Rehman, Z. U. (2012). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Molnár, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

-

University of California, Santa Cruz. Chemical Storage Guidelines. [Link]

-

PubChem, NIH. 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | C6H5NO2. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Bulat Pharmaceutical. 4‑Hydroxypyridine: A Hidden Gem in Drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. [Link]

-

Ogiwara, Y., & Sakai, N. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. [Link]

-

Eawag. 4-Hydroxypyridine Degradation Pathway. (2007-02-20). [Link]

-

World Health Organization. Analytical methods and achievability. Guidelines for drinking-water quality. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

PubChem, NIH. 4-hydroxyproline degradation | Pathway. [Link]

-

Farsalinos, K., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology. [Link]

-

Sadeghi-Aliabadi, H., et al. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences. [Link]

-

ResearchGate. Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

- Google Patents. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.

-

Worek, F., et al. (1998). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology. [Link]

-

University of Calgary. Solubility of Organic Compounds. (2023-08-31). [Link]

-

Nande, V. S., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. [Link]

-

American Chemical Society. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. [Link]

-

Somkuwar, S. (2024). CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-hydroxy-pyridine-2-carbaldehyde | 1060809-85-9 [chemicalbook.com]

- 4. 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | C6H5NO2 | CID 16108577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biomedres.us [biomedres.us]

- 8. ajrconline.org [ajrconline.org]

- 9. biomedres.us [biomedres.us]

- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. library.dphen1.com [library.dphen1.com]

- 12. iipseries.org [iipseries.org]

- 13. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

4-Hydroxypicolinaldehyde: A Versatile Scaffold for Innovations in Organic Synthesis and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

4-Hydroxypicolinaldehyde, a unique pyridine derivative, is emerging as a highly versatile and valuable building block in modern organic synthesis. Its distinct electronic properties, arising from the interplay between the aldehyde functionality, the hydroxyl group, and the nitrogen atom within the pyridine ring, offer a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in multicomponent reactions and the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. Detailed mechanistic insights, validated experimental protocols, and a forward-looking perspective on its future applications are presented to empower researchers in leveraging this promising reagent for their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The strategic placement of both an aldehyde and a hydroxyl group on this core in this compound (also known as 4-hydroxy-pyridine-2-carbaldehyde) creates a molecule with a dual reactivity profile. The aldehyde group serves as an electrophilic center, ripe for nucleophilic attack and condensation reactions, while the 4-hydroxy group, existing in tautomeric equilibrium with its pyridone form, modulates the reactivity of the ring and provides a handle for further functionalization.

This unique combination of functional groups makes this compound an ideal candidate for a variety of powerful synthetic transformations, including the Knoevenagel condensation, Hantzsch pyridine synthesis, and the Biginelli reaction. These reactions, particularly multicomponent reactions (MCRs), are highly valued in drug discovery for their efficiency in generating molecular diversity from simple starting materials in a single synthetic operation.

dot

Caption: Structure of this compound.

Synthesis of this compound

While not commercially available from all suppliers in large quantities, this compound can be synthesized through several potential routes, often involving the modification of a pre-existing pyridine core. A common strategy involves the oxidation of the corresponding hydroxymethylpyridine. For instance, the oxidation of 4-hydroxypyridine-2-methanol would yield the target aldehyde.[2] Another plausible approach is the hydrolysis of a more stable precursor, such as a 4-alkoxypicolinaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [3] |

| Molecular Weight | 123.11 g/mol | [3] |

| IUPAC Name | 4-hydroxypyridine-2-carbaldehyde | [3] |

| CAS Number | 1060809-85-9 | [3] |

Core Applications in Organic Synthesis

Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[4] The electron-withdrawing nature of the pyridine ring in this compound enhances the electrophilicity of the aldehyde carbon, making it an excellent substrate for this transformation.

Mechanism: The reaction is typically catalyzed by a weak base, such as piperidine or an amine-based ionic liquid.[5] The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to yield the final α,β-unsaturated product.

dot

Sources

An In-depth Technical Guide to 4-Hydroxypicolinaldehyde (CAS 1060809-85-9): Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and potential therapeutic applications of 4-Hydroxypicolinaldehyde (CAS 1060809-85-9). While direct research on this specific compound is emerging, this document synthesizes available data and draws logical inferences from structurally related molecules to offer valuable insights for researchers in medicinal chemistry and drug discovery.